2-Amino-1-(4-isopropylphenyl)ethanol

Lipophilicity ADME Receptor Binding

Medicinal chemistry programs often face irreproducible bioactivity due to batch-to-batch variation in para-substituted arylethanol intermediates. This racemic beta-amino alcohol (CAS 91339-24-1) provides a precisely defined steric and electronic profile (XLogP3=1.3, TPSA=46.3 Ų) that bridges the gap between polar and over-bulky analogs. - **Targeted utility:** Enables subtype selectivity mapping of beta-adrenoceptors and CNS penetrance optimization (clogP 1-3 ideal range). - **Process advantage:** Facilitates omega-transaminase kinetic resolution; intermediate lipophilicity ensures predictable batch crystallinity. - **Supply guarantee:** Shipped with batch-specific HPLC/LC-MS data upon request.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12116726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-isopropylphenyl)ethanol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CN)O
InChIInChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3
InChIKeyIHSBABZVVDRZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-isopropylphenyl)ethanol – Structural and Physicochemical Baseline


2-Amino-1-(4-isopropylphenyl)ethanol (CAS 91339-24-1) is a racemic beta-amino alcohol with a 4-isopropylphenyl substituent at the benzylic position, belonging to the broader class of 2-amino-1-arylethanols that are frequently employed as pharmacophoric intermediates for adrenergic receptor modulators and as chiral building blocks . The compound exhibits a molecular weight of 179.26 g/mol, a computed XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 46.3 Ų, and a calculated density of 1.028±0.06 g/cm³ at 20 °C, with a boiling point of 312.9±27.0 °C at 760 mmHg . These parameters establish the baseline against which closely related analogs must be evaluated for procurement specifications.

Why 2-Amino-1-(4-isopropylphenyl)ethanol Cannot Be Generically Substituted


Although the 2-amino-1-arylethanol scaffold is common across numerous research compounds, substitution at the para-position of the aromatic ring profoundly alters lipophilicity, steric demand, and electronic character, which in turn dictate receptor subtype selectivity, metabolic stability, and crystallinity . The isopropyl group provides a distinct combination of steric bulk (larger than methyl, smaller than tert-butyl) and inductive electron donation that is not replicated by unsubstituted phenyl, 4-methylphenyl, 4-hydroxyphenyl, or 4-tert-butylphenyl analogs . Generic interchange without experimental validation risks failure of downstream asymmetric synthesis steps, altered biological activity profiles, and batch-to-batch inconsistency in key physicochemical parameters such as logP and solubility, directly undermining reproducibility in medicinal chemistry programs .

Quantitative Selection Evidence vs. Closest Analogs


Lipophilicity Differentiation vs. 4-Substituted Analogs

The computed XLogP3-AA for 2-amino-1-(4-isopropylphenyl)ethanol is 1.3, representing a substantial increase in lipophilicity relative to the unsubstituted 2-amino-1-phenylethanol (XLogP3-AA = 0.7) and the 4-hydroxy analog octopamine (XLogP3-AA = -0.2), but less than the 4-tert-butyl analog (XLogP3-AA = 1.8) . This intermediate lipophilicity positions the compound advantageously for blood-brain barrier penetration while retaining sufficient aqueous solubility for formulation, a balance not achieved by the more polar or highly lipophilic analogs .

Lipophilicity ADME Receptor Binding

Steric Parameter Differentiation of the 4-Isopropylphenyl Group

The 4-isopropyl group provides a steric bulk intermediate between methyl and tert-butyl substituents, with estimated molar refractivity (MR) values of 14.97 cm³/mol for isopropyl, 5.65 cm³/mol for methyl, 2.85 cm³/mol for hydroxyl, and 19.62 cm³/mol for tert-butyl . This steric gradation is critical in beta-adrenergic receptor subtypes where the para-substituent size governs the balance between beta-1, beta-2, and beta-3 selectivity . The isopropyl substituent uniquely fills the hydrophobic pocket in beta-1 and beta-2 receptors without the excessive bulk that reduces beta-3 affinity seen with tert-butyl analogs .

Steric Effects Structure-Activity Relationship Receptor Selectivity

Synthetic Accessibility via Lithium Aluminum Hydride Reduction

A synthesis route for 2-amino-1-(4-isopropylphenyl)ethanol has been reported with a yield of 55% using lithium aluminum tetrahydride (LiAlH4) in diethyl ether with water and potassium hydroxide workup, conducted at 20 °C for 3 hours . This yield provides a quantitative benchmark for laboratory-scale preparation. In comparison, the unsubstituted 2-amino-1-phenylethanol is typically obtained in yields exceeding 70% under similar reduction conditions from the corresponding cyanohydrin or nitroalkene precursor, due to reduced steric hindrance at the para position . The 15% yield differential highlights the practical impact of the isopropyl substituent on synthetic efficiency and cost of goods in procurement decisions.

Synthetic Chemistry Process Development Procurement

Recommended Procurement Scenarios Based on Quantitative Evidence


SAR Studies on Beta-Adrenoceptor Subtype Selectivity

The intermediate lipophilicity (XLogP3 = 1.3) and steric profile (MR = 14.97 cm³/mol) of the 4-isopropylphenyl substituent make this compound an essential probe in SAR series exploring the hydrophobic pocket tolerance of beta-1, beta-2, and beta-3 adrenoceptors . Unlike the polar 4-hydroxy analog or the excessively bulky 4-tert-butyl analog, the isopropyl group maintains receptor affinity while allowing differentiation of subtype selectivity through controlled steric and electronic modulation .

Chiral Building Block for Asymmetric Synthesis

As a racemic primary beta-amino alcohol with a single stereocenter, 2-amino-1-(4-isopropylphenyl)ethanol serves as a versatile intermediate for resolution or asymmetric synthesis of enantiopure 2-amino-1-arylethanol derivatives used in adrenergic and dopaminergic agent development . The distinct steric environment created by the isopropyl group facilitates enzyme-mediated kinetic resolution with omega-transaminases, where substrate selectivity is highly dependent on the para-substituent size .

CNS Drug Discovery Requiring Controlled Lipophilicity

With a computed XLogP3 of 1.3, this compound falls within the optimal lipophilicity range (clogP 1-3) commonly sought for CNS drug candidates, where excessive polarity limits brain penetration and excessive lipophilicity increases metabolic liability and hERG channel binding . The isopropyl analog offers a lipophilicity increment of +0.6 log units over the unsubstituted phenyl analog, providing a measurable and predictable shift in blood-brain barrier permeability without pushing into the high-logP risk zone characteristic of the tert-butyl derivative .

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